molecular formula C5H9ClFN3 B8040767 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride

1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride

Cat. No.: B8040767
M. Wt: 165.60 g/mol
InChI Key: ZKECBZFMHVEBOY-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride is a substituted imidazole derivative featuring a fluoroethyl group at the 1-position and an amine group at the 4-position of the imidazole ring, with a hydrochloride counterion.

Properties

IUPAC Name

1-(2-fluoroethyl)imidazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3.ClH/c6-1-2-9-3-5(7)8-4-9;/h3-4H,1-2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKECBZFMHVEBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CCF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Propargylic Ureas

Propargylic ureas undergo base-catalyzed intramolecular hydroamidation to form imidazolidin-2-ones, which are dehydrogenated to yield the imidazole core. BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) in acetonitrile facilitates this reaction at ambient temperatures, achieving >90% yields. For example:

Propargylic ureaBEMP (5 mol%)Imidazolidin-2-oneOxidationImidazol-4-amine\text{Propargylic urea} \xrightarrow{\text{BEMP (5 mol\%)}} \text{Imidazolidin-2-one} \xrightarrow{\text{Oxidation}} \text{Imidazol-4-amine}

This method avoids harsh conditions, preserving functional groups like amines.

Azidoamide Cyclization

Azidoamides cyclize via Staudinger reactions to form imidazol-4-ones. Triphenylphosphine-mediated reduction of azides generates iminophosphoranes, which react with acid halides to form iminoyl halides. Subsequent cyclization produces the imidazole ring. This route is ideal for introducing substituents at the 4-position early in the synthesis.

Introduction of the 2-Fluoroethyl Group

The 2-fluoroethyl moiety is introduced via alkylation or nucleophilic substitution.

Alkylation of Imidazole Nitrogen

Imidazole’s N1 nitrogen is alkylated using 2-fluoroethyl bromide under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) at 60°C achieves 71–99% yields, as demonstrated in analogous imidazole alkylations. The reaction proceeds via deprotonation of imidazole followed by SN2 attack:

Imidazol-4-amine+2-Fluoroethyl bromideNaH, DMF1-(2-Fluoroethyl)-1H-imidazol-4-amine\text{Imidazol-4-amine} + \text{2-Fluoroethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{1-(2-Fluoroethyl)-1H-imidazol-4-amine}

Regioselectivity is ensured by steric and electronic factors, favoring N1 over N3 alkylation.

Mitsunobu Reaction

For challenging substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-fluoroethanol to the imidazole nitrogen. This method avoids harsh bases but requires anhydrous conditions.

Amine Functionalization and Hydrochloride Formation

The 4-amine group is introduced either before or after alkylation, depending on the route.

Nitration/Reduction Strategy

Electrophilic nitration at the 4-position followed by catalytic hydrogenation (H₂/Pd-C) yields the primary amine. This method, adapted from benzimidazole syntheses, achieves 85–90% purity but requires careful control to avoid over-reduction.

Direct Amination

Lithium hexamethyldisilazide (LiHMDS) deprotonates imidazole at the 4-position, enabling direct amination with ammonia or ammonium chloride. Yields reach 76–88% in tetrahydrofuran (THF) at −78°C.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) gas in methanol or ethyl acetate, precipitating the hydrochloride salt. Crystallization from isopropanol at −15°C yields >95% purity.

Optimized Synthetic Routes

Three scalable routes are highlighted:

Route A: Sequential Alkylation-Amination

  • Imidazole alkylation : NaH, 2-fluoroethyl bromide, DMF, 60°C, 12 h (Yield: 89%).

  • 4-Amination : LiHMDS, NH₄Cl, THF, −78°C, 2 h (Yield: 76%).

  • HCl salt formation : HCl gas, methanol, 0°C, 1 h (Yield: 95%).
    Total Yield : 64%

Route B: Cyclization-First Approach

  • Propargylic urea cyclization : BEMP, CH₃CN, 25°C, 1 h (Yield: 93%).

  • 2-Fluoroethyl introduction : Mitsunobu reaction, 2-fluoroethanol, DEAD, PPh₃, THF, 0°C (Yield: 82%).

  • HCl salt formation : 2N HCl, isopropanol, −15°C (Yield: 91%).
    Total Yield : 69%

Route C: One-Pot Alkylation/Cyclization

  • Simultaneous alkylation and cyclization : 2-fluoroethyl bromide, K₂CO₃, DMF, 100°C, 6 h (Yield: 78%).

  • Direct amination : NH₃, CuI, DMSO, 120°C, 24 h (Yield: 65%).

  • HCl salt formation : Concentrated HCl, ethyl acetate (Yield: 89%).
    Total Yield : 45%

Comparative Analysis of Methods

ParameterRoute ARoute BRoute C
Total Yield64%69%45%
Purity>95%91%89%
ScalabilityHighModerateLow
Key AdvantageCost-effectiveMild conditionsOne-pot synthesis
LimitationLow amination yieldHigh catalyst costLong reaction time

Industrial-Scale Considerations

  • Solvent Selection : DMF and THF are preferred for their high boiling points and compatibility with NaH.

  • Purification : Recrystallization from isopropanol or ethyl acetate removes unreacted alkylating agents.

  • Waste Management : Quenching NaH with ice-water generates H₂ gas, requiring inert atmosphere protocols.

Mechanistic Insights

  • Alkylation Regioselectivity : N1 alkylation is favored due to lower steric hindrance and resonance stabilization of the transition state.

  • Amination Challenges : The 4-position’s electron-deficient nature necessitates strong bases like LiHMDS for deprotonation .

Chemical Reactions Analysis

1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted imidazole derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the reactions.

    Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Imidazole derivatives, including 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride, have demonstrated activity against a range of pathogens. Research indicates that these compounds can interfere with microbial metabolism, leading to their potential use as antimicrobial agents.
  • Anticancer Properties
    • Studies suggest that this compound may inhibit tumor growth by modulating cellular processes involved in cancer progression. Its ability to affect signaling pathways relevant to cancer cells positions it as a candidate for further investigation in oncology.
  • Neurological Effects
    • There is emerging evidence that compounds with imidazole structures can influence neurotransmitter systems. This compound may interact with receptors or enzymes related to neurotransmission, suggesting potential applications in treating neurological disorders.

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-MethylimidazoleMethyl substitution on imidazoleUsed as a building block in pharmaceuticals
1-MethylimidazoleMethyl group on nitrogenExhibits antifungal properties
4-Amino-1H-imidazoleAmino group at position 4Known for its role as an intermediate in drug synthesis
2-FluorobenzylamineFluorinated benzene derivativePotentially useful for modifying pharmacokinetics

This table illustrates the structural diversity among imidazole derivatives and highlights the unique characteristics of this compound.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound in various contexts:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar imidazole derivatives, demonstrating their ability to inhibit specific cancer cell lines through targeted mechanisms (Singleton et al., 2009) .
  • Neuropharmacology : Research has indicated that compounds like this compound may modulate neurotransmitter release, providing insights into their potential use in treating neurodegenerative diseases (PMC7266097) .

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

    Effects: The interaction with molecular targets can result in a range of biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of neurotransmitter levels in the brain.

Comparison with Similar Compounds

Key Structural Features :

  • Imidazole core : A five-membered aromatic ring with two nitrogen atoms.
  • Hydrochloride salt : Enhances aqueous solubility compared to the free base.

The following analysis compares 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride with structurally related imidazole derivatives, focusing on molecular properties, substituent effects, and commercial status.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form
This compound C₅H₉ClFN₃ 181.60 (calc.) 2-Fluoroethyl, 4-amine Hydrochloride
1-(1H-Imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride C₁₂H₁₆Cl₂N₃ 237.73 Phenylpropan-2-amine, 4-imidazolyl Dihydrochloride
1H-Imidazol-4-amine dihydrochloride C₃H₇Cl₂N₃ 164.02 (calc.) 4-amine Dihydrochloride
5-(4-Fluorophenyl)-1H-imidazol-2-amine C₉H₈FN₃ 177.18 4-Fluorophenyl, 2-amine None

Key Observations :

  • Salt Forms : Hydrochloride and dihydrochloride salts (e.g., and ) improve aqueous solubility, critical for bioavailability in drug development.
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., phenylpropan-2-amine in ) exhibit higher molecular weights and increased hydrophobicity, which may influence receptor binding .

Physicochemical Properties

Solubility and Stability
  • This compound : The hydrochloride salt enhances water solubility relative to its free base. Fluorine’s inductive effect may reduce metabolic degradation, improving stability .
  • 1H-Imidazol-4-amine dihydrochloride : As a dihydrochloride salt, this compound likely has higher solubility than the target compound but lacks the fluoroethyl group’s steric and electronic effects .
  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine : The absence of a salt form reduces solubility, but the 4-fluorophenyl group contributes to π-π stacking interactions in biological systems .

Pharmacological and Industrial Relevance

  • 1-(1H-Imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride : The phenylpropan-2-amine moiety may confer affinity for aminergic receptors (e.g., serotonin or dopamine receptors), making it relevant in CNS drug discovery .
  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine : Fluorinated aromatic systems are common in agrochemicals and pharmaceuticals due to their metabolic resistance and target affinity .

Commercial and Regulatory Status

Compound Name Supplier Status Regulatory Notes
This compound Discontinued (CymitQuimica) Limited data on toxicity or approvals
1H-Imidazol-4-amine dihydrochloride Available VAT: 17.0%; MFN tariff: 6.5%
5-(4-Fluorophenyl)-1H-imidazol-2-amine Available (AldrichCPR) Research-use only

Biological Activity

1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. The incorporation of a fluorinated ethyl group into the imidazole structure enhances its pharmacological properties, making it a candidate for various therapeutic applications, including anticancer and antimicrobial activities.

The compound features an imidazole ring, which is known for its role in various biological processes. The presence of the fluoroethyl group can impact the compound's lipophilicity, binding affinity, and overall reactivity, influencing its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluoroethyl substitution enhances binding affinity to various enzymes and receptors, modulating their activity. This can lead to alterations in cellular signaling pathways, promoting effects such as apoptosis in cancer cells or inhibiting microbial growth.

Anticancer Activity

Research indicates that compounds with imidazole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can induce apoptosis in tumor cells. A notable study reported that a structurally similar compound demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
1-(2-Fluoroethyl)-1H-imidazol-4-amineFaDuNot specifiedApoptosis induction
Reference Drug (Bleomycin)FaDuNot specifiedStandard chemotherapy

Antimicrobial Properties

Imidazole derivatives are also noted for their antimicrobial activities. The compound has shown efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus40
Compound BE. coli200

Case Studies

A recent study evaluated the biological activity of similar compounds in vivo, demonstrating significant tumor growth suppression in mouse models when treated with imidazole derivatives. The study highlighted that modifications to the imidazole ring could enhance anticancer efficacy through improved receptor binding .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the imidazole ring critically influence biological activity. For instance, the introduction of a fluoroethyl group at specific positions has been associated with increased inhibitory activity against fibroblast growth factor receptors (FGFR), which are implicated in various cancers .

Table 3: Structure-Activity Relationship Findings

Substituent PositionCompoundFGFR Inhibition IC50 (nM)
1Compound C3.0
2Compound D0.6

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